2-[8-acetyloxy-12-hydroxy-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,11-dioxo-9,10-dihydro-8H-naphtho[2,3-h]chromen-5-yl]acetic acid
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Overview
Description
2-[8-acetyloxy-12-hydroxy-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,11-dioxo-9,10-dihydro-8H-naphtho[2,3-h]chromen-5-yl]acetic acid is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, acetoxy, and oxirane
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[8-acetyloxy-12-hydroxy-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,11-dioxo-9,10-dihydro-8H-naphtho[2,3-h]chromen-5-yl]acetic acid involves multiple steps. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with epichlorohydrin under reflux conditions to yield an intermediate, which is then reacted with various azoles to form the final product .
Industrial Production Methods
This may include the use of green chemistry principles such as green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The oxirane ring can be reduced to form diols.
Substitution: The acetoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the oxirane ring can produce diols.
Scientific Research Applications
2-[8-acetyloxy-12-hydroxy-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,11-dioxo-9,10-dihydro-8H-naphtho[2,3-h]chromen-5-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be due to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds also exhibit a wide range of biological activities and are used in various therapeutic applications.
Coumarin Derivatives: Similar to the compound , coumarin derivatives have diverse biological properties and are used in medicinal chemistry.
Uniqueness
What sets 2-[8-acetyloxy-12-hydroxy-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,11-dioxo-9,10-dihydro-8H-naphtho[2,3-h]chromen-5-yl]acetic acid apart is its unique combination of functional groups, which allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Properties
Molecular Formula |
C27H24O9 |
---|---|
Molecular Weight |
492.5 g/mol |
IUPAC Name |
2-[8-acetyloxy-12-hydroxy-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,11-dioxo-9,10-dihydro-8H-naphtho[2,3-h]chromen-5-yl]acetic acid |
InChI |
InChI=1S/C27H24O9/c1-4-5-19-27(3,36-19)20-11-17(30)22-14(10-21(31)32)8-13-9-15-18(34-12(2)28)7-6-16(29)24(15)25(33)23(13)26(22)35-20/h4-5,8-9,11,18-19,33H,6-7,10H2,1-3H3,(H,31,32)/b5-4+ |
InChI Key |
GMKMVBAGONGKOV-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/C1C(O1)(C)C2=CC(=O)C3=C(C=C4C=C5C(CCC(=O)C5=C(C4=C3O2)O)OC(=O)C)CC(=O)O |
Canonical SMILES |
CC=CC1C(O1)(C)C2=CC(=O)C3=C(C=C4C=C5C(CCC(=O)C5=C(C4=C3O2)O)OC(=O)C)CC(=O)O |
Origin of Product |
United States |
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